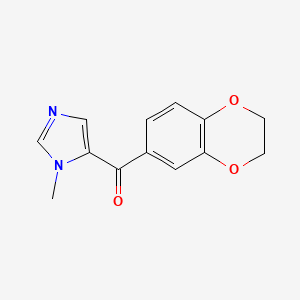

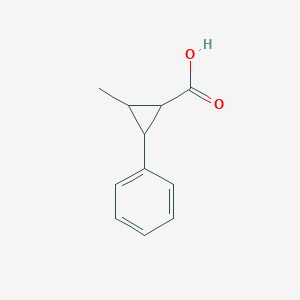

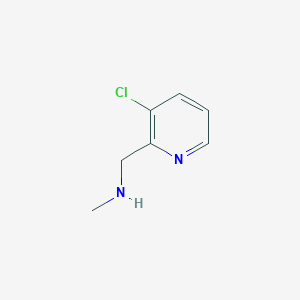

![molecular formula C8H8N4O2 B1530797 6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid CAS No. 1779764-91-8](/img/structure/B1530797.png)

6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid

Vue d'ensemble

Description

6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid is a chemical compound with the molecular formula C7H5N3O2 . It is a derivative of imidazo[1,2-b]pyridazine . The compound is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of 6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid is characterized by the presence of an imidazo[1,2-b]pyridazine core, which is a bicyclic heterocycle containing two nitrogen atoms . The compound also contains a carboxylic acid group and a methylamino group .Physical And Chemical Properties Analysis

6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid is a solid at room temperature . The compound has a molecular weight of 163.14 . The InChI code for the compound is 1S/C7H5N3O2/c11-7(12)5-1-2-6-8-3-4-10(6)9-5/h1-4H,(H,11,12) .Applications De Recherche Scientifique

1. Imidazo[1,2-b]pyridazines as IL-17A Inhibitors

- Summary of Application : Imidazo[1,2-b]pyridazines are being studied as IL-17A inhibitors for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis . IL-17A is a pro-inflammatory cytokine that plays a key part in chronic inflammation and is a major driver of tissue damage .

- Methods of Application : The application describes a series of novel imidazo[1,2-b]pyridazine as IL-17A inhibitors . The compounds, their preparation, use, pharmaceutical composition, and treatment are disclosed .

- Results or Outcomes : The IL-17A inhibitors may provide efficacy comparable to anti-IL-17A antibodies for psoriasis . In addition, anti-drug antibodies against anti-IL-17A antibodies may arise in some patients and may reduce the efficacy of antibodies directed to IL-17A over time . This inactivation pathway would not be operative for small molecule IL-17A inhibitors .

2. Pyridazine Heterocycle in Molecular Recognition and Drug Discovery

- Summary of Application : The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .

- Methods of Application : The inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

- Results or Outcomes : The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .

3. Imidazo[1,2-b]pyridazines as Tyk2 JH2 Inhibitors

- Summary of Application : Imidazo[1,2-b]pyridazines have been identified as potent, selective, and orally active Tyk2 JH2 inhibitors . Tyk2 is a member of the Janus kinase (JAK) family of intracellular tyrosine kinases involved in signaling pathways of numerous cytokines .

- Methods of Application : The application describes a series of novel imidazo[1,2-b]pyridazine derivatives as Tyk2 JH2 inhibitors . The compounds, their preparation, use, pharmaceutical composition, and treatment are disclosed .

- Results or Outcomes : The Tyk2 JH2 inhibitors were found to display dramatically improved metabolic stability . They proved to be highly effective in inhibiting IFNγ production in a rat pharmacodynamics model and fully efficacious in a rat adjuvant arthritis model .

4. Imidazo[1,2-b]pyridazines in the Treatment of Systemic Lupus Erythematosus

- Summary of Application : Imidazo[1,2-b]pyridazines have been identified as potential treatments for systemic lupus erythematosus (SLE) . SLE is a chronic autoimmune disease characterized by inflammation and damage to various body tissues, including the skin, joints, kidneys, heart, lungs, blood vessels, and brain .

- Methods of Application : The application describes the use of imidazo[1,2-b]pyridazines in the treatment of SLE . The compounds, their preparation, use, pharmaceutical composition, and treatment are disclosed .

- Results or Outcomes : The anti-type 1 interferon receptor antibody anifrolumab has been reported to provide benefit for the treatment of SLE .

Propriétés

IUPAC Name |

6-(methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-9-6-2-3-7-10-4-5(8(13)14)12(7)11-6/h2-4H,1H3,(H,9,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMPEOZVUFGORK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN2C(=NC=C2C(=O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

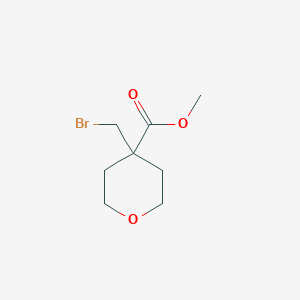

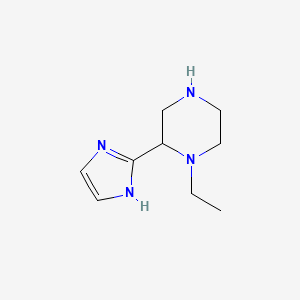

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B1530714.png)

![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid](/img/structure/B1530718.png)

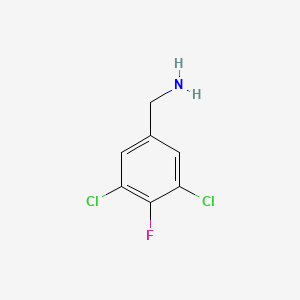

![1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1530736.png)